![molecular formula C6H8IN3 B6315142 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 2639427-47-5](/img/structure/B6315142.png)
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” is a compound that belongs to the class of nitrogen-containing heterocycles . These heterocycles are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications
Pharmaceutical Applications
The pyrazolopyrimidine moiety, which is a part of the compound “3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine”, is commonly used in the design of pharmaceutical compounds. These compounds have been noted for their antimicrobial , antitumor , antidiabetic , anti-Alzheimer’s , anti-inflammatory , and antioxidant applications .
Antimicrobial and Antitumor Activity
Pyrazolopyridines, which include the core structure of our compound of interest, have been evaluated for their selective antibacterial, antiviral, antifungal, and antitumor activity. This suggests potential research applications of “3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” in developing treatments for various infections and cancers .
Biomedical Applications
The broader class of 1H-Pyrazolo[3,4-b]pyridines has been extensively studied for their biomedical applications. This includes a diversity of substituents at different positions on the heterocyclic compound that can influence its activity. The specific iodine substitution on our compound could be researched for unique biomedical applications .
Synthetic Methods and Chemical Research
Research into pyrazolopyridines also includes developing synthetic methods for their production. The synthesis process itself can have various applications in chemical research and industrial production. The specific synthesis route for “3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” could be a subject of study to optimize production or discover new synthetic pathways .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain kinases .
Result of Action
Similar compounds have shown inhibitory activity against certain kinases, which could lead to various cellular effects .
properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDQMJJOKCSFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.